molecular formula C11H16O4 B12678728 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate CAS No. 94088-40-1

1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate

Cat. No.: B12678728
CAS No.: 94088-40-1
M. Wt: 212.24 g/mol
InChI Key: ORXDTHSDUGATMQ-UHFFFAOYSA-N
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Description

1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C19H27O8 and a molecular weight of 383.4134 g/mol . It is known for its unique structure, which includes a cyclohexane ring and ester functional groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate involves several steps. One common method includes the esterification of cyclohexane-1,2-dicarboxylic acid with 1-methylethane-1,2-diol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Mechanism of Action

The mechanism of action of 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and other proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester functional groups and the resulting chemical reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

94088-40-1

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4-methyl-3,4,6a,7,8,9,10,10a-octahydrobenzo[f][1,4]dioxocine-1,6-dione

InChI

InChI=1S/C11H16O4/c1-7-6-14-10(12)8-4-2-3-5-9(8)11(13)15-7/h7-9H,2-6H2,1H3

InChI Key

ORXDTHSDUGATMQ-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)C2CCCCC2C(=O)O1

Origin of Product

United States

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